molecular formula C18H13N3O2 B1417450 4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile CAS No. 477853-96-6

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B1417450
CAS RN: 477853-96-6
M. Wt: 303.3 g/mol
InChI Key: ABFWRAIWCFJGQI-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, also known as 4-HPP-2-PC, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound, with a range of biochemical and physiological effects, and is used in many laboratory experiments. In

Scientific Research Applications

Anticancer Properties

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile derivatives have shown promise in cancer treatment. For instance, derivatives like 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile exhibit significant in-vitro anticancer activities against various human tumor cell lines. These compounds, through ultrasound-promoted synthesis, have shown good binding in the active site of the thymidylate synthase enzyme and possess favorable drug-like properties (Tiwari et al., 2016).

Anticonvulsant Effects

Some pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant effects. Compounds synthesized from 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile demonstrated notable effectiveness in preventing seizure spread at relatively low doses (Shaquiquzzaman et al., 2012).

Synthesis of Pyrido and Pyrimido Derivatives

Pyrimidinecarbaldehydes, including 4-amino-5-pyrimidinecarbaldehyde derivatives, are precursors in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinoline derivatives. These compounds have potential applications in various chemical and pharmaceutical areas (Perandones & Soto, 1998).

Antiviral Activity

Some 2,4-diamino-6-hydroxypyrimidine derivatives substituted at position 5 have shown inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Antifungal Activity

Several pyrido[2,3-d]pyrimidine derivatives have exhibited significant antifungal activities. These include compounds like 7-methoxy-5-(4-methoxyphenyl)-4-oxo-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Hanafy, 2011).

Liquid Crystal Properties

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those containing methoxy groups, have been synthesized and studied for their liquid crystal properties. Compounds with methyl and methoxy groups showed nematic liquid crystal characteristics (Mikhaleva, 2003).

properties

IUPAC Name

4-(2-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-15-10-6-5-9-13(15)16-14(11-19)18(22)21-17(20-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWRAIWCFJGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(2-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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